molecular formula C7H6ClNOS B1458216 2-Chloro-4-methyl-1-(sulfinylamino)benzene CAS No. 1785759-39-8

2-Chloro-4-methyl-1-(sulfinylamino)benzene

Cat. No. B1458216
CAS RN: 1785759-39-8
M. Wt: 187.65 g/mol
InChI Key: PHSMSKVNONETCB-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1-(sulfinylamino)benzene, also known as 2-Chloro-4-methyl-sulfinylaminobenzene, is a chemical compound that has a wide range of applications in both scientific research and in the laboratory. It is a highly reactive compound and is commonly used in organic synthesis. The compound has also been studied for its biochemical and physiological effects, as well as its potential applications in future research.

Scientific Research Applications

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as both reaction media and Lewis acid catalysts for the sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This method shows enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions. The Lewis acidity of the ionic liquid plays a critical role in the conversion rate of this reaction, as demonstrated through (27)Al NMR spectroscopy, providing insights into the mechanism of sulfonylation reactions (Nara, Harjani, & Salunkhe, 2001).

Diels-Alder Cycloaddition Reactions

The synthesis and Diels–Alder cycloaddition reactions of compounds such as [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under thermal and microwave irradiation conditions are described. These reactions highlight the utility of these compounds in synthesizing complex molecular structures through cycloaddition (Sridhar, Krishna, & Rao, 2000).

Radical Sulfinyl Precursor Polymerization

Studies on the radical sulfinyl precursor polymerization route for poly(2-methoxy-5-(3′-7′-dimethyloctyloxy-4-((octylsulfinyl)methyl))-1,4-phenylenevinylene) synthesis offer improved mechanistic understanding. By utilizing microreactors for rapid mixing and quenching of reaction components, these investigations provide systematic kinetic data essential for optimizing polymerization processes (Zaquen et al., 2015).

Coordination Chemistry

Research on the rearrangement and coordination of specific sulfonamido-amino benzene derivatives with nickel centers reveals interesting aspects of metal-ligand interaction. These studies contribute to understanding the structural and electrochemical properties of metal complexes, which are relevant in catalysis and material science (Bermejo et al., 2000).

Kinetic Monte Carlo Modeling

The application of kinetic Monte Carlo modeling to study the sulfinyl precursor route for poly(p-phenylene vinylene) synthesis demonstrates the predictive capabilities of computational models in understanding and optimizing polymer synthesis. Such models help in identifying the effects of various reaction conditions on the yield and properties of the resulting polymers (Steenberge et al., 2011).

properties

IUPAC Name

2-chloro-4-methyl-1-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-5-2-3-7(9-11-10)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSMSKVNONETCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=S=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-1-(sulfinylamino)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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